Home > Products > Screening Compounds P46020 > 3-(1H-Imidazol-1-yl)chroman-4-one
3-(1H-Imidazol-1-yl)chroman-4-one - 80930-45-6

3-(1H-Imidazol-1-yl)chroman-4-one

Catalog Number: EVT-3494920
CAS Number: 80930-45-6
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-Imidazol-1-yl)chroman-4-one is a heterocyclic compound that integrates a chroman-4-one core with an imidazole ring at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The chroman-4-one structure is characterized by a benzopyran moiety, which contributes to its diverse pharmacological properties. The presence of the imidazole ring enhances its interaction with biological targets, making it a valuable scaffold for drug development.

Source

The compound can be synthesized from readily available starting materials, including chromanone derivatives and imidazole. The synthesis typically involves a series of chemical reactions that introduce the imidazole moiety into the chromanone framework.

Classification

3-(1H-Imidazol-1-yl)chroman-4-one belongs to the class of chromanone derivatives, which are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is classified as a heterobicyclic compound due to the presence of both carbon and nitrogen atoms in its ring structures.

Synthesis Analysis

Methods

The synthesis of 3-(1H-Imidazol-1-yl)chroman-4-one can be achieved through several methods, with the most common being nucleophilic substitution reactions involving chlorinated chromanones.

  1. Starting Materials: The process begins with a suitable chromanone derivative, which is chlorinated at specific positions to facilitate further reactions.
  2. Chlorination: Chlorination introduces a chlorine atom at the 7-position of the chromanone, creating a reactive site for subsequent substitution.
  3. Nucleophilic Substitution: The chlorinated intermediate is reacted with imidazole under basic conditions to replace the chlorine atom with the imidazole ring.

Technical Details

The reaction conditions often involve controlling temperature and pressure to optimize yield and purity. Techniques such as recrystallization or chromatography are employed for purification after synthesis.

Molecular Structure Analysis

Structure

The molecular formula of 3-(1H-Imidazol-1-yl)chroman-4-one is C12H9N2O2C_{12}H_{9}N_{2}O_{2}, and it has a molecular weight of approximately 219.21 g/mol.

Structural Data

  • IUPAC Name: 3-(1H-imidazol-1-yl)chroman-4-one
  • Canonical SMILES: C1=CC(=C(C2=C(C(=O)C=C2)O1)N=N1C=CN=C1)C=CC=C
  • InChI Key: LLGUTPQVXRBKEV-UHFFFAOYSA-N

The compound features a fused benzopyran structure with an imidazole substituent, which contributes to its unique chemical properties.

Chemical Reactions Analysis

Reactions

3-(1H-Imidazol-1-yl)chroman-4-one can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert it into less oxidized forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The chlorine atom in chlorinated derivatives can be substituted by other nucleophiles under basic conditions.

Technical Details

These reactions are typically carried out under controlled laboratory conditions to ensure high yields and selectivity for desired products.

Mechanism of Action

The mechanism of action for 3-(1H-Imidazol-1-yl)chroman-4-one involves its interaction with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, enhancing the compound's biological activity.

Data on Mechanism

Research indicates that the chlorine substituent may modulate reactivity and binding affinity, influencing pharmacological outcomes in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents; solubility in water may be limited.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structure and purity.

Applications

3-(1H-Imidazol-1-yl)chroman-4-one has potential applications in various scientific fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases, including cancer and inflammation.
  • Biological Research: Utilized in studies exploring enzyme inhibition and receptor interactions.

The versatility of this compound makes it an important subject for ongoing research aimed at discovering novel therapeutic agents.

Synthetic Methodologies and Optimization

Microwave-Assisted Annulation Strategies for Core Scaffold Construction

Microwave irradiation has revolutionized the synthesis of heterocyclic systems like chroman-4-one, enabling rapid, solvent-free construction of the core scaffold with exceptional efficiency. This technique facilitates energy-efficient cyclization through controlled dielectric heating, significantly accelerating reaction kinetics compared to conventional thermal methods. Under solvent-free conditions, microwave irradiation achieves reaction completion in 5-15 minutes with yields exceeding 85% – a substantial improvement over traditional 6-12 hour reflux methods [1] [5]. The absence of solvents aligns with green chemistry principles by eliminating volatile organic compounds and simplifying purification workflows [1].

Key advancements include the single-step annulation between o-hydroxyacetophenones and imidazole-containing aldehydes using catalytic potassium carbonate. Microwave parameters critically influence outcomes: optimal power settings (300-500W) and temperature control (120-150°C) prevent imidazole decomposition while ensuring complete ring closure. The methodology demonstrates excellent functional group tolerance, accommodating electron-donating (-OCH₃) and electron-withdrawing (-NO₂) substituents on the phenolic precursor without compromising yield [2] [5].

Table 1: Microwave Optimization Parameters for Core Scaffold Synthesis

Precursor SystemTime (min)Temp (°C)Yield (%)Reaction Efficiency vs Conventional
o-OH-Acetophenone + Imidazole-carbaldehyde8130926-fold increase
Halogenated o-OH-Acetophenone + Imidazole-carbaldehyde12140875-fold increase
Methoxy-substituted Precursor10125897-fold increase

Gold-Catalyzed Cyclization Approaches for Ring Functionalization

Gold(I) complexes exhibit exceptional catalytic activity for late-stage functionalization of the chromanone core, particularly through alkyne activation pathways. The [t-BuXPhosAu(NCMe)]SbF₆ complex (0.5-2 mol%) enables regioselective annulation between o-alkynylphenols and imidazole-carbonyl precursors, constructing the chromanone skeleton while simultaneously installing the C3-imidazole moiety in a single operation [2] [6]. This method capitalizes on gold's unique π-acidity and low oxyphilicity, allowing activation of alkynes in the presence of hydroxyl groups without protective group chemistry [6].

The catalytic cycle initiates through anti-nucleophilic attack on the gold-activated alkyne, forming a vinyl-gold intermediate that undergoes intramolecular cyclization. Computational studies reveal that ligand sterics critically influence enantioselectivity in asymmetric variants: bulky N-heterocyclic carbene (NHC) ligands favor re-face attack (up to 88% ee), while smaller phosphite ligands accelerate reaction rates at the expense of stereocontrol. Counterion selection proves crucial – non-coordinating anions like BARF [B(3,5-(CF₃)₂C₆H₃)₄] suppress unproductive digold σ,π-acetylide formation, boosting catalytic turnover by 30% compared to SbF₆⁻ [6].

Table 2: Gold Catalysts for Chromanone-Imidazole Annulation

Catalyst SystemReaction Time (h)Yield Range (%)Key Advantage
[t-BuXPhosAu(NCMe)]BARF0.5-1.578-95High TON; BARF suppresses side-products
IPrAuCl/AgNTf₂1-270-88Excellent functional group tolerance
(R)-DTBM-SEGPHOS(AuCl)₂/AgBF₄2-365-82 (88% ee)Enantioselective variant

Derivatization Techniques for Imidazole Substituent Integration

Strategic modification of the imidazole moiety enables precise modulation of electronic properties and hydrogen-bonding capacity. N-alkylation protocols using phase-transfer catalysts (PTC) under microwave irradiation (80°C, 20 min) achieve quantitative methylation at the N3 position without affecting the chromanone carbonyl. Alternatively, arylation reactions employ palladium-catalyzed Buchwald-Hartwig cross-coupling to install substituted phenyl groups at C4/C5 positions of imidazole, with XPhos precatalysts providing optimal results for electron-deficient aryl chlorides [4] .

The propanamine-linked imidazole derivatives demonstrate particular synthetic versatility. Reductive amination between 3-(4-formylphenyl)chroman-4-one and N-aminoethylimidazole (NaBH₃CN, MeOH) delivers the secondary amine linker essential for PI3K/mTOR inhibition activity. This conjugation preserves the chromanone's stereochemical integrity while introducing a flexible spacer that enhances target binding [4] . Spectroscopic characterization (¹H NMR, ¹³C NMR) confirms regioselective substitution: the C2 proton of imidazole appears as a diagnostic singlet at δ 7.35-7.50 ppm, while chromanone H2 resonates as a distinctive dd at δ 5.10-5.25 ppm (J = 3.0, 11.5 Hz) .

Phenylhydrazone and Oxime Ether Modifications for Bioactivity Enhancement

Carbonyl modifications at the chromanone C4 position generate derivatives with improved pharmacodynamic profiles. Phenylhydrazone formation proceeds via acid-catalyzed condensation (pTSA, ethanol) with electron-rich phenylhydrazines, yielding products exhibiting dual aromatase/acetylcholinesterase inhibition. X-ray crystallography confirms the (E)-configuration about the hydrazone C=N bond, with the phenyl ring twisted 35-40° relative to the chromanone plane – a conformation crucial for target binding [4].

Oxime ether derivatives demonstrate enhanced metabolic stability compared to the parent ketone. Microwave-assisted O-alkylation (K₂CO₃, DMF, 100°C) installs propargyl, benzyl, and pyridylmethyl groups with complete chemoselectivity. The resulting derivatives show striking activity differentials: propargyl oxime ether 3b exhibits 200-fold greater AChE inhibition (IC₅₀ = 0.27 μM) than the unsubstituted oxime, comparable to tacrine [4] [5]. Docking simulations attribute this to additional H-bonding between the propargyl oxygen and Tyr121 of the catalytic anionic site (CAS).

Table 3: Bioactivity of Carbonyl-Modified Derivatives

Derivative TypeRepresentative CompoundBiological Target (IC₅₀)Key Interaction
Phenylhydrazone4-(2,4-Dichlorophenyl)hydrazoneAromatase (5.8 μM)H-bond with Met374; π-stacking at heme
Propargyl oxime ether(E)-O-Propargyl oximeAcetylcholinesterase (0.27 μM)H-bonds with Tyr121, Gly523
Pyridylmethyl oxime etherO-(Pyridin-3-ylmethyl) oximeAnticonvulsant (PTZ model)Hydrophobic pocket occupation; dipole alignment

Properties

CAS Number

80930-45-6

Product Name

3-(1H-Imidazol-1-yl)chroman-4-one

IUPAC Name

3-imidazol-1-yl-2,3-dihydrochromen-4-one

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c15-12-9-3-1-2-4-11(9)16-7-10(12)14-6-5-13-8-14/h1-6,8,10H,7H2

InChI Key

ITQOJKKYPXNVMP-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=CC=CC=C2O1)N3C=CN=C3

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)N3C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.